molecular formula C17H13ClN4O3S B3017030 5-氯-N-(5-(5-氧代-1-苯基吡咯烷-3-基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺 CAS No. 1334374-19-4

5-氯-N-(5-(5-氧代-1-苯基吡咯烷-3-基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺

货号 B3017030
CAS 编号: 1334374-19-4
分子量: 388.83
InChI 键: XALWLWXCCUZOIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple functional groups known to interact with biological systems. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 5-chloro-2-hydroxyphenyl group and the thiophene moiety are present in related compounds that have been synthesized for their potential antioxidant and antitubercular activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrrolidine derivatives with various substituents, as described in the first paper . These derivatives are synthesized by introducing different functional groups to the benzene ring and coupling with hydrazide derivatives bearing heterocyclic moieties. The second paper outlines the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which shares the thiophene moiety with the compound . The synthesis involves the oxidation of aldehydes followed by coupling with amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using NMR and mass spectral analysis . Additionally, X-ray diffraction analysis data has been used to unambiguously assign the structure of a related compound . These techniques would likely be applicable for determining the molecular structure of 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of sodium chlorite and hydrogen peroxide for oxidation, and the use of carbodiimide hydrochloride and hydroxybenzotriazole for coupling reactions . These reactions are crucial for building the complex structures seen in these molecules and could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the related compounds, we can infer that the presence of various functional groups would impart certain solubility characteristics, reactivity, and possibly antioxidant activity . The antioxidant activity of similar compounds has been evaluated using the DPPH radical scavenging method and reducing power assay, indicating that these methods could be used to assess the antioxidant potential of the compound .

科学研究应用

抗菌活性

与5-氯-N-(5-(5-氧代-1-苯基吡咯烷-3-基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺相关的化合物已被探索其抗菌特性。例如,结构相似的1,3,4-恶二唑衍生物已显示出显著的抗菌和中等的抗真菌活性,表明其作为抗菌剂的潜力(Chawla等人,2010)。类似地,另一项研究合成了具有抗菌和抗真菌活性的相关化合物,进一步强调了此类化学物质的抗菌潜力(Babu等人,2013)

抗氧化活性

结构上类似于5-氯-N-(5-(5-氧代-1-苯基吡咯烷-3-基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺的化合物也因其抗氧化特性而被研究。涉及该化合物类似物的研究发现了几种有效的抗氧化剂,其中一些显示出比抗坏血酸更高的抗氧化活性,突出了它们在该领域的潜力(Tumosienė等人,2019)

杀虫和抗结核活性

含有1,3,4-恶二唑环的类似物的杀虫潜力已得到证实,一些化合物对某些害虫显示出很高的杀虫效果(Qi等人,2014)。此外,具有结构相似性的新型甲酰胺已被评估对结核分枝杆菌的抗结核活性,表明在治疗结核病中具有潜在用途(Marvadi等人,2020)

细胞毒性和抗癌活性

还对与5-氯-N-(5-(5-氧代-1-苯基吡咯烷-3-基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺相关的化合物的细胞毒性和抗癌特性进行了研究。例如,含有5-苯基噻吩部分的新型衍生物表现出抗癌特性,突出了它们在癌症研究中的潜力(Adimule等人,2014)。此外,发现噻吩-2-甲酰胺衍生物对多种细胞系具有抑制活性,表明它们在开发抗癌药物中的用途(Atta等人,2021)

作用机制

Target of Action

The primary target of the compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its activity . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This means it can be administered orally without the need for routine coagulation monitoring . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The compound’s action results in excellent in vivo antithrombotic activity . By inhibiting FXa, it decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to a decrease in thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts can influence its action, efficacy, and stability.

属性

IUPAC Name

5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)15(24)19-17-21-20-16(25-17)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLWXCCUZOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。